![molecular formula C5H5NOS B1355430 1-Thiazol-5-yl-ethanone CAS No. 91516-28-8](/img/structure/B1355430.png)
1-Thiazol-5-yl-ethanone
Overview
Description
1-Thiazol-5-yl-ethanone, also known as Ethanone, 1-(5-thiazolyl)- (9CI), is a compound with the molecular formula C5H5NOS . It has a molecular weight of 127.17 . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazole ring attached to an ethanone group . The thiazole ring is aromatic due to the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Anticancer Potential : A study utilized 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing compounds with potential anti-breast cancer activities. These compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Activities : Another study reported the synthesis of new compounds from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, which is a precursor for 1-Thiazol-5-yl-ethanone derivatives. These compounds exhibited significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities (Abdel-Wahab, Awad, & Badria, 2011).
Corrosion Inhibition : In the field of materials science, 1-(1,3-Thiazol-2-yl)ethanone has been studied as a green environmental corrosion inhibitor for steel in sulfuric acid. This research highlights its effectiveness in inhibiting corrosion through a combination of experimental and theoretical approaches (Tan et al., 2019).
Synthesis of Novel Heterocycles : A range of novel heterocyclic compounds have been synthesized using this compound derivatives. These compounds show potential in various biological applications, including as antiviral agents and in fungicidal activity (Attaby et al., 2006).
Enzyme Inhibition : In biochemistry, derivatives of this compound have been synthesized and evaluated as inhibitors of ecto-5′-nucleotidase, an enzyme important in extracellular purinergic signaling. This is relevant to diseases such as inflammation and cancer (Hassan et al., 2018).
Cobalt (II) Determination : In analytical chemistry, 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone, a derivative of this compound, has been used for the spectrophotometric determination of Cobalt (II), forming stable complexes useful in metal analysis (Syamasundar, Chari, & Shobha, 2006).
Safety and Hazards
Future Directions
Thiazole compounds, including 1-Thiazol-5-yl-ethanone, have been the focus of medicinal chemists due to their potential in the development of novel therapeutic agents for a variety of pathological conditions . Future research may focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their synthesis methods.
Mechanism of Action
Target of Action
1-Thiazol-5-yl-ethanone, a derivative of the thiazole group, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .
Result of Action
Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
1-(1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLYQBYTOYCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554864 | |
Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91516-28-8 | |
Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-thiazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-(thiazol-5-yl)ethanone serves as a crucial intermediate in the multi-step synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles []. It is first reacted with a Wittig reagent to introduce a prop-1-en-2-yl moiety. Subsequently, this moiety undergoes a 1,3-dipolar cycloaddition with a nitrile oxide, ultimately yielding the desired 5-(thiazol-5-yl)-4,5-dihydroisoxazole scaffold.
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